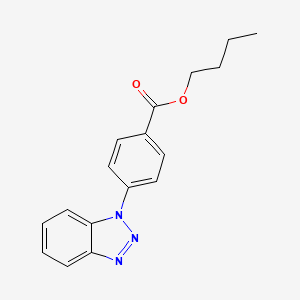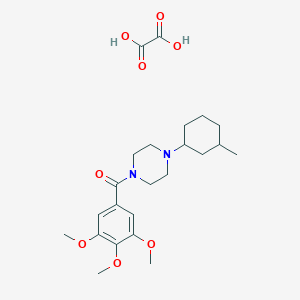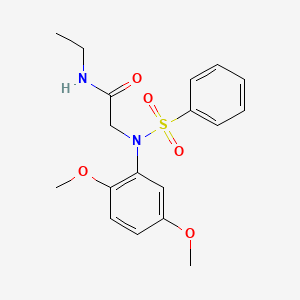![molecular formula C18H23N3O2S B5227333 N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPB is a sulfonamide derivative that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.
Direcciones Futuras
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide and its potential use in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide and its safety profile in humans.
Métodos De Síntesis
The synthesis of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide involves the reaction of 4-methyl-1-piperazine and 4-chlorobenzyl chloride, followed by the addition of benzenesulfonyl chloride. The resulting product is N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Propiedades
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-11-13-21(14-12-20)17-9-7-16(8-10-17)15-19-24(22,23)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPAMTORQIBFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[4-(methylthio)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)

![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5227314.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5227346.png)
